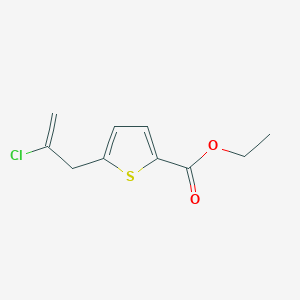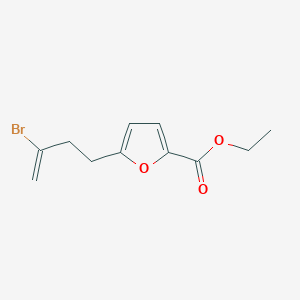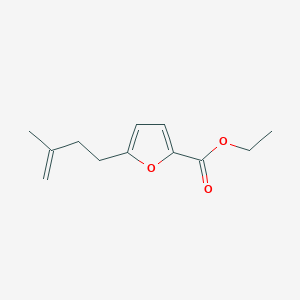
2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene
Vue d'ensemble
Description
2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene, abbreviated as 2C4ECF1B, is a synthetic compound that has been studied for its potential medicinal and industrial applications. The compound is of interest due to its unique structure and properties, which can be harnessed for a variety of purposes.
Applications De Recherche Scientifique
2C4ECF1B has been studied for its potential to act as a ligand for metal complexes. These complexes can be used for a variety of purposes, such as catalysis, drug delivery, and material synthesis. The compound has also been studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. In addition, 2C4ECF1B has been studied for its potential to act as a photodynamic therapeutic agent.
Mécanisme D'action
The mechanism of action of 2C4ECF1B is not yet fully understood. However, it is believed that the compound binds to metal ions, such as copper, zinc, and iron, in order to form complexes. These complexes can then interact with enzymes, such as cytochrome P450, to inhibit their activity. Additionally, the compound can form complexes with other molecules, such as DNA, which can be used for drug delivery.
Biochemical and Physiological Effects
2C4ECF1B has been studied for its potential to act as a metal chelator. This means that it can bind to metal ions, such as copper, zinc, and iron, and form complexes. These complexes can be used for a variety of purposes, such as catalysis, drug delivery, and material synthesis. Additionally, the compound has been studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2C4ECF1B in lab experiments is its ability to form complexes with metal ions. This allows the compound to be used for a variety of purposes, such as catalysis, drug delivery, and material synthesis. Additionally, the compound has been studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450. However, one limitation of using 2C4ECF1B in lab experiments is that the mechanism of action is not yet fully understood.
Orientations Futures
There are a number of potential future directions for 2C4ECF1B. For example, further research could be conducted to better understand the mechanism of action of the compound. Additionally, the compound could be studied for its potential to act as a photodynamic therapeutic agent. Additionally, the compound could be used in the development of new catalysts and drug delivery systems. Finally, the compound could be studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs.
Propriétés
IUPAC Name |
ethyl 5-(3-chlorobut-3-enyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)10-7-6-9(15-10)5-4-8(2)12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJGIPTVLFOFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CCC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227208 | |
| Record name | Ethyl 5-(3-chloro-3-buten-1-yl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene | |
CAS RN |
951886-38-7 | |
| Record name | Ethyl 5-(3-chloro-3-buten-1-yl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-chloro-3-buten-1-yl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















